molecular formula C15H17N3O2S B2884435 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1171913-05-5

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2884435
CAS No.: 1171913-05-5
M. Wt: 303.38
InChI Key: CUSSYBVNLPVOQW-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thieno[2,3-c]pyridine core, which is a sulfur-containing heterocyclic system, and is further modified with acetyl, cyano, and cyclobutanecarboxamide groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the acetyl, cyano, and cyclobutanecarboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of amines.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has shown potential as a bioactive compound with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to inhibit cancer cell growth makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the thieno[2,3-c]pyridine core and have been studied for their biological activities.

  • Sulfur-Containing Heterocycles: Other compounds with sulfur in their structure, such as thiazoles and thiophenes, exhibit similar properties and applications.

Uniqueness: N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9(19)18-6-5-11-12(7-16)15(21-13(11)8-18)17-14(20)10-3-2-4-10/h10H,2-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSSYBVNLPVOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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